molecular formula C26H26N6O2S B3207241 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide CAS No. 1040681-35-3

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide

Cat. No.: B3207241
CAS No.: 1040681-35-3
M. Wt: 486.6 g/mol
InChI Key: BMEUZFGOOWRHEC-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N6O2S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperidine carboxamide structure, which is known for its diverse biological activities. The methoxy group enhances its electronic properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the indole structure exhibit significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : For instance, related indole compounds have shown MIC values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound may also exhibit potent antibacterial activity.
  • Fungal Activity : Indole derivatives have shown moderate antifungal activity against Candida albicans, with some compounds achieving MIC values around 7.80 μg/mL .

Anticancer Activity

Indole derivatives are recognized for their anticancer potential:

  • Cytotoxicity : Compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, several indole-based compounds displayed IC50 values in the micromolar range (less than 10 μM) against A549 lung cancer cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Case Studies

Several studies have focused on the biological evaluation of indole derivatives:

  • Study on MRSA : A study evaluated a series of indole derivatives for their ability to inhibit MRSA biofilm formation without affecting planktonic cell viability. This is crucial as biofilm-associated infections are notoriously difficult to treat .
  • Anticancer Research : Another study investigated the antiproliferative effects of indole-based compounds on cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards rapidly dividing cells while sparing normal fibroblasts .

Data Summary

The following table summarizes key findings regarding the biological activity of related indole compounds:

Compound Activity MIC/IC50 Values Target Organisms/Cells
Indole 3kAntibacterial0.98 μg/mLMRSA
Indole 3kAntifungal7.80 μg/mLCandida albicans
Indole 3cCytotoxic<10 μMA549 cancer cells
Indole 3kAntibiofilmNot specifiedStaphylococcus spp.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2S/c1-34-18-4-5-21-20(13-18)17(14-29-21)6-10-27-25(33)16-7-11-32(12-8-16)24-23-22(30-15-31-24)19-3-2-9-28-26(19)35-23/h2-5,9,13-16,29H,6-8,10-12H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEUZFGOOWRHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCN(CC3)C4=NC=NC5=C4SC6=C5C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Reactant of Route 6
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide

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